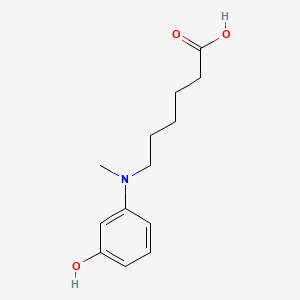

N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline (CPHMA) is a compound with a wide range of applications in a variety of scientific fields. CPHMA is a synthetic molecule with a unique structure and properties that make it useful for a variety of purposes in research and industry. CPHMA has been used in a variety of applications, including as an inhibitor of enzymes, as a fluorescent probe, and as a tool in drug discovery and development. In

Aplicaciones Científicas De Investigación

2D Differential In-gel Electrophoresis for Biomarker Identification

N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline has been utilized in proteomic analysis, particularly in Differential In-gel Electrophoresis (DIGE). This technique significantly enhances the reproducibility of conventional 2D gel electrophoresis. It involves labeling protein pools with fluorescent dyes, allowing for the precise quantification of differences in protein expression between cancer cells and normal cells. The method has successfully identified specific protein markers for esophageal squamous cell cancer, marking a substantial advancement in the molecular characterization of cancer progression and the identification of cancer-specific biomarkers (Zhou et al., 2002).

Advanced Glycation End-products (AGEs)

Triosidines and Cross-linking

N-(5-Carboxypentyl)-3-hydroxy-N-methylaniline is involved in the formation of novel Maillard reaction products named triosidines. These products, derived from the reaction of triose sugars with lysine and arginine residues, are significant for understanding the cross-linking and modifications in proteins during the Maillard reaction. The research suggests that triosidines may have applications in tissue engineering and could be present under certain biological conditions, such as a high fructose diet or specific metabolic syndromes (Tessier et al., 2003).

DNA Modifications and Enzymatic Excision

Role in DNA Demethylation

The compound has been studied in the context of DNA demethylation, specifically in the active DNA demethylation pathway. It is part of the process involving the excision of modified cytosines (like 5-formylcytosine and potentially 5-carboxylcytosine) by thymine DNA glycosylase. This research provides valuable insights into the complex mechanisms of DNA methylation and demethylation, crucial for understanding gene regulation, development, and diseases like cancer (Maiti et al., 2013).

Mecanismo De Acción

Target of Action

It’s structurally related to the auristatin class of molecules, which are known to target the fibroblast growth factor receptor 2 (fgfr2) in cancer cells . FGFR2 is overexpressed in various solid tumors, making it a potential therapeutic target .

Mode of Action

The compound interacts with its target through a process known as Antibody-Drug Conjugation (ADC). In this process, the compound is linked to a specific antibody that recognizes and binds to the target protein (e.g., FGFR2). This binding triggers the internalization of the compound, allowing it to exert its cytotoxic effects .

Biochemical Pathways

Given its structural similarity to auristatins, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

Studies on similar compounds suggest that they exhibit favorable pharmacokinetics, with the drug being enriched more than 30-fold in tumors compared to healthy tissues .

Result of Action

The result of the compound’s action is significant tumor growth inhibition or tumor regression in cell line-based or patient-derived xenograft models of human gastric or breast cancer . High expression levels of FGFR2 in cells correlated with efficient internalization, efficacy, and cytotoxic effects in vitro .

Propiedades

IUPAC Name |

6-(3-hydroxy-N-methylanilino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-14(9-4-2-3-8-13(16)17)11-6-5-7-12(15)10-11/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMBQUFNFVJPLMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCC(=O)O)C1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652507 |

Source

|

| Record name | 6-[(3-Hydroxyphenyl)(methyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887353-92-6 |

Source

|

| Record name | 6-[(3-Hydroxyphenyl)(methyl)amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate](/img/structure/B561882.png)

![[(4Ar,6S,7S,8R,8aR)-7-hydroxy-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-8-yl] benzoate](/img/structure/B561886.png)

![9-[(2xi)-5-(Aziridin-1-yl)-5-deoxy-beta-D-threo-pentofuranosyl]-N~8~-(4-{[5-(dimethylamino)naphthalene-1-sulfonyl]amino}butyl)-9H-purine-6,8-diamine](/img/structure/B561887.png)

![4-[4-[2-(Dimethylamino)ethoxy]phenyl]-3,4-diphenyl-butan-1-ol](/img/structure/B561895.png)

![(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B561900.png)